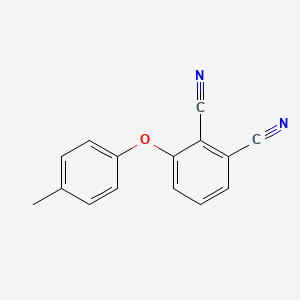
3-(p-Tolyloxy)ftaloni-trilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyloxy)phthalonitrile is a chemical compound with the linear formula C15H10N2O . It is used in the field of chemistry and is often involved in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of phthalonitrile polymers, which are similar to 3-(p-Tolyloxy)phthalonitrile, involves a process called self-condensation . This process is initiated by a nucleophilic attack of a lithium alkoxide (or another strong nucleophile) on the electrophilic carbon of the nitrile, which generates nucleophilic nitrogen that proceeds with the self-condensation process .Molecular Structure Analysis
The molecular structure of 3-(p-Tolyloxy)phthalonitrile is characterized by its linear formula C15H10N2O . The compound has a molecular weight of 234.26 .Chemical Reactions Analysis
Phthalonitriles, including 3-(p-Tolyloxy)phthalonitrile, are known for their reactivity. They are commonly used in the synthesis of chiral phthalocyanines . The self-condensation of phthalonitriles usually leads to the target phthalocyanines in extremely low yields .Physical and Chemical Properties Analysis
3-(p-Tolyloxy)phthalonitrile has a molecular weight of 234.26 . It is a solid at room temperature . Unfortunately, no further physical and chemical properties were found in the search results.Aplicaciones Científicas De Investigación
Materiales dieléctricos
Los materiales dieléctricos son componentes esenciales en los dispositivos electrónicos. La baja pérdida dieléctrica de 3-(p-Tolyloxy)ftaloni-trilo lo hace adecuado para su uso en condensadores, aisladores y placas de circuito impreso. Su alta estabilidad térmica garantiza un rendimiento fiable incluso en condiciones extremas .
Conclusión
La versatilidad y las características únicas de this compound lo posicionan como un material valioso en la investigación electrónica y de la ciencia de los materiales. Sus aplicaciones abarcan desde dieléctricos hasta magnetoresistencia, ofreciendo posibilidades emocionantes para futuras innovaciones . Los investigadores continúan explorando su potencial, y es probable que su impacto en varios campos crezca.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Phenol derivatives, like 3-(p-Tolyloxy)phthalonitrile, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are being researched for their potential applications in various industries, including plastics, adhesives, and coatings, and for their applications as antioxidants, ultraviolet absorbers, and flame retardants .
Propiedades
IUPAC Name |
3-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERBWBJRZDWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652130 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-13-0 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


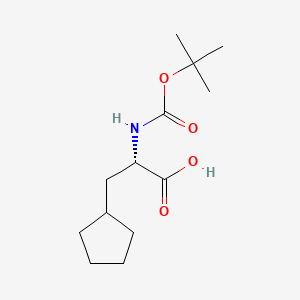
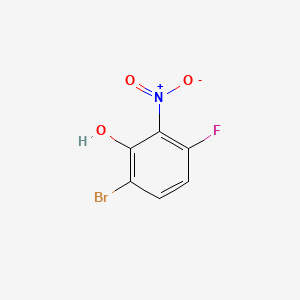
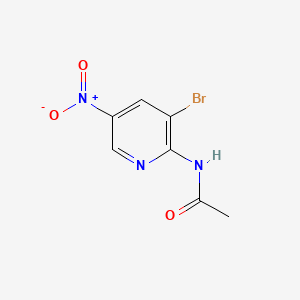
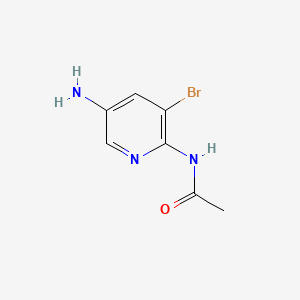
![2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B571643.png)



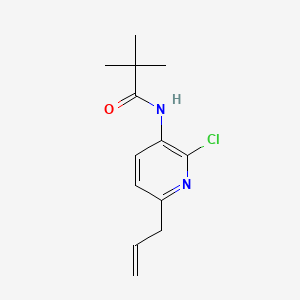
![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)
![Benzo[d]thiazole-7-carboxylic acid](/img/structure/B571653.png)
